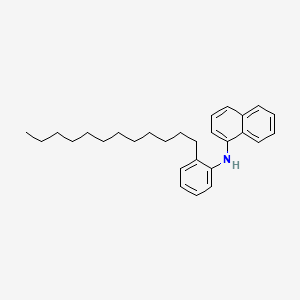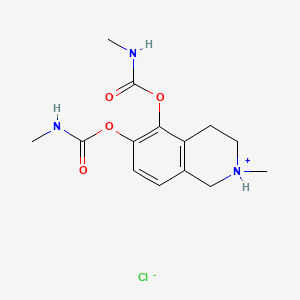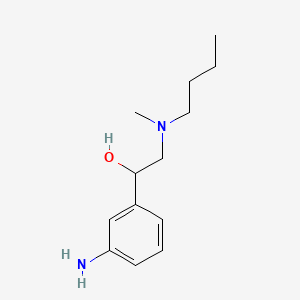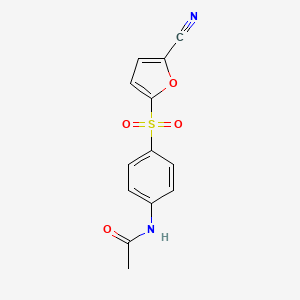
Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)- is a complex organic compound with the molecular formula C13H10N2O4S This compound features a cyano group attached to a furan ring, which is further connected to a sulfonyl group and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method involves the reaction of 4-aminobenzenesulfonamide with 5-cyano-2-furancarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
-
Alternative Synthesis: : Another approach is the reaction of 4-nitrobenzenesulfonyl chloride with 5-cyano-2-furanamine, followed by reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling systems are often employed to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan epoxides.
Reduction: The cyano group can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Furan epoxides.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as anticancer and antimicrobial agents. The presence of the sulfonyl group is particularly significant, as it can enhance the compound’s ability to interact with biological targets.
Industry
Industrially, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism by which this compound exerts its effects often involves the interaction of its sulfonyl and cyano groups with biological targets. For instance, as an enzyme inhibitor, the sulfonyl group can form strong interactions with the active site of the enzyme, blocking its activity. The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex.
相似化合物的比较
Similar Compounds
Acetamide, N-(4-sulfamoylphenyl)-: Similar structure but lacks the cyano and furan groups.
Benzamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)-: Similar but with a benzamide core instead of acetamide.
Sulfanilamide: A simpler sulfonamide without the cyano and furan groups.
Uniqueness
What sets Acetamide, N-(4-((5-cyano-2-furanyl)sulfonyl)phenyl)- apart is the combination of the cyano, furan, and sulfonyl groups. This unique combination allows for a broader range of chemical reactions and biological activities compared to simpler sulfonamides or acetamides.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure provides opportunities for the development of new materials, drugs, and industrial products.
属性
CAS 编号 |
75745-65-2 |
|---|---|
分子式 |
C13H10N2O4S |
分子量 |
290.30 g/mol |
IUPAC 名称 |
N-[4-(5-cyanofuran-2-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C13H10N2O4S/c1-9(16)15-10-2-5-12(6-3-10)20(17,18)13-7-4-11(8-14)19-13/h2-7H,1H3,(H,15,16) |
InChI 键 |
JUQGWIATLNWKGF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



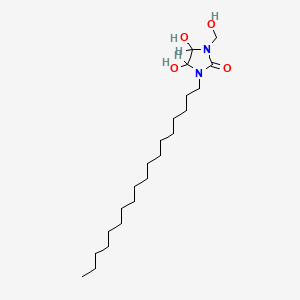

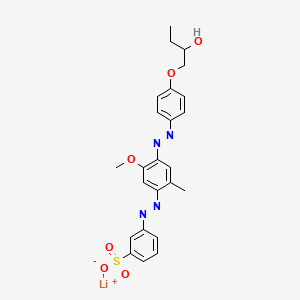
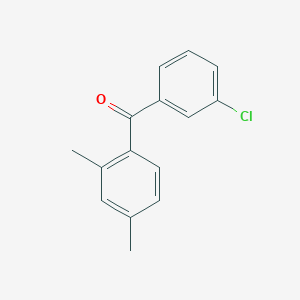
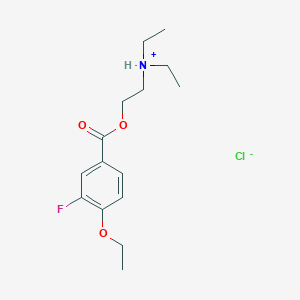
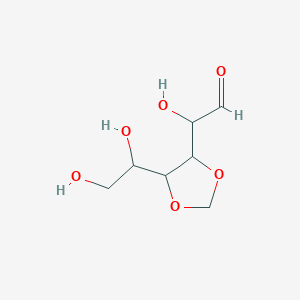
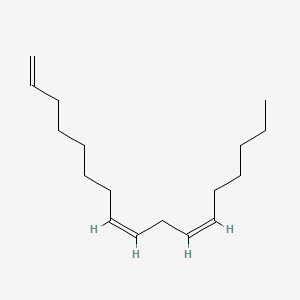
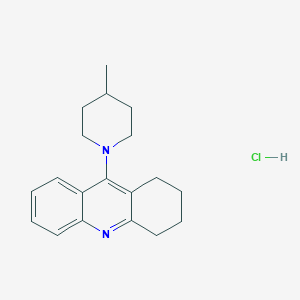
![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)
